molecular formula C26H27NO5 B14990461 N-[2-(2-Methoxyphenyl)ethyl]-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide

N-[2-(2-Methoxyphenyl)ethyl]-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide

Cat. No.: B14990461
M. Wt: 433.5 g/mol
InChI Key: LQULMOKKDLKQAD-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenyl)ethyl]-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is a complex organic compound that belongs to the class of furocoumarins. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The unique structure of this compound, which includes a furo[3,2-G]chromen moiety, makes it a subject of interest in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Methoxyphenyl)ethyl]-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide typically involves a multicomponent reaction. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine (Et3N). The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multicomponent reactions on a larger scale. The use of high-efficiency reactors and continuous flow systems could enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Methoxyphenyl)ethyl]-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

N-[2-(2-Methoxyphenyl)ethyl]-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-Methoxyphenyl)ethyl]-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve modulation of oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-Methoxyphenyl)ethyl]-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is unique due to its specific furo[3,2-G]chromen structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H27NO5

Molecular Weight

433.5 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C26H27NO5/c1-15-17(3)31-23-14-24-21(13-20(15)23)16(2)19(26(29)32-24)9-10-25(28)27-12-11-18-7-5-6-8-22(18)30-4/h5-8,13-14H,9-12H2,1-4H3,(H,27,28)

InChI Key

LQULMOKKDLKQAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=CC=C4OC)C)C

Origin of Product

United States

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